N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with bromine, fluorine, and chlorine atoms on the phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of bromine, fluorine, and chlorine atoms on the phenyl rings can be carried out using halogenation reactions with reagents such as bromine, fluorine gas, or chlorine gas.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield amines or alcohols.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-5-phenylfuran-2-carboxamide
- N-(4-chloro-2-fluorophenyl)-5-(3-bromophenyl)furan-2-carboxamide
- N-(4-bromo-2-chlorophenyl)-5-(3-fluorophenyl)furan-2-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and chlorine atoms can affect the compound’s electronic properties and interactions with biological targets.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO2/c18-11-4-5-14(13(20)9-11)21-17(22)16-7-6-15(23-16)10-2-1-3-12(19)8-10/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPVPRUCXIDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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